![molecular formula C21H18N4O B2517128 1-ベンジドリル-3-(ピラゾロ[1,5-a]ピリジン-5-イル)尿素 CAS No. 2034548-78-0](/img/structure/B2517128.png)

1-ベンジドリル-3-(ピラゾロ[1,5-a]ピリジン-5-イル)尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

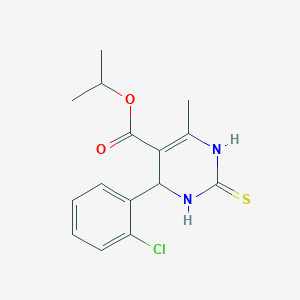

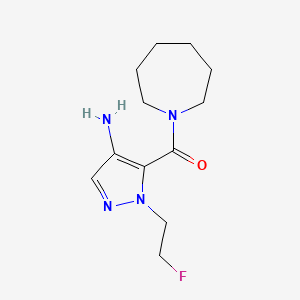

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a useful research compound. Its molecular formula is C21H18N4O and its molecular weight is 342.402. The purity is usually 95%.

BenchChem offers high-quality 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

蛍光プローブとイメージング剤

蛍光分子は、細胞内プロセス、ケモセンサー、有機材料の研究において重要な役割を果たします。1-ベンジドリル-3-(ピラゾロ[1,5-a]ピリジン-5-イル)尿素のような化合物を含むピラゾロ[1,5-a]ピリミジン (PP) のファミリーは、光学用途にとって戦略的なものとして特定されています。主な特徴は次のとおりです。

プリン生化学反応における抗代謝物

ピラゾロ[1,5-a]ピリミジンは、トリパノソーマに対する抗トリパノソーマ活性を有するプリンアナログです。 それらの有益な特性は、製薬研究にとって魅力的です .

抗腫瘍活性

分子ドッキング研究により、関連化合物の抗腫瘍活性がさらに解明されています。 DFT および TD-DFT 計算に基づく電子構造解析は、それらの光学的特性に関する洞察を提供します .

医薬品化学と材料科学

ピラゾロ[1,5-a]ピリミジン誘導体は、重要な光物理的特性を有するため、医薬品化学および材料科学研究において貴重です .

作用機序

Target of Action

The primary target of 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is the Mitogen-activated protein kinase 1 . This enzyme plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, have beneficial properties as antimetabolites in purine biochemical reactions . They can inhibit the activity of their target enzymes, thereby disrupting the normal biochemical pathways in the cell .

Biochemical Pathways

The compound affects the purine biochemical pathways due to its structural similarity to purine analogues . The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of cell growth and proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea’s action are largely dependent on its interaction with its target enzyme. By inhibiting the activity of the Mitogen-activated protein kinase 1, the compound can disrupt normal cellular processes and potentially lead to cell death .

将来の方向性

生化学分析

Biochemical Properties

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea interacts with various enzymes, proteins, and other biomolecules. It has been found to have antitrypanosomal activity , indicating that it may interact with enzymes and proteins involved in the life cycle of trypanosomes

Cellular Effects

Related pyrazolo[1,5-a]pyrimidines have been found to inhibit the growth of certain cell lines . This suggests that 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea may also have cytotoxic effects, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrazolo[1,5-a]pyrimidines can act as antimetabolites in purine biochemical reactions , suggesting that they may exert their effects by binding to and inhibiting enzymes involved in these reactions.

Metabolic Pathways

Given its structural similarity to purines, it may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors involved in these processes .

特性

IUPAC Name |

1-benzhydryl-3-pyrazolo[1,5-a]pyridin-5-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c26-21(23-18-12-14-25-19(15-18)11-13-22-25)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAHLOZVLADZFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)

![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)

![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride](/img/structure/B2517068.png)